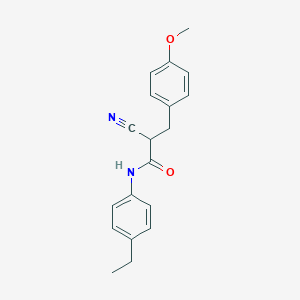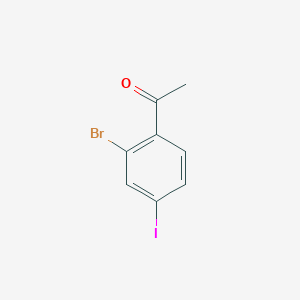![molecular formula C16H11BrN4O B3033974 3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-29-3](/img/structure/B3033974.png)
3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline
Übersicht
Beschreibung
“3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of triazoloquinazoline . Triazoloquinazolines are known for their potential anticancer activity and have been studied as inhibitors of the PCAF bromodomain .
Synthesis Analysis
Triazoloquinazoline derivatives, including “3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline”, are typically synthesized through a series of reactions, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for this compound is not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
H1-Antihistaminic Agents
Research on compounds structurally related to 3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline has shown promising applications as H1-antihistaminic agents. These compounds, including various 1-substituted-4-(substituted phenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been synthesized and tested for their in vivo H1-antihistaminic activity. The compounds displayed significant protection against histamine-induced bronchospasm in animal models, with some compounds showing more potency and less sedation compared to the standard chlorpheniramine maleate. This positions them as potential new classes of H1-antihistamines for treating conditions like allergies and asthma (Alagarsamy et al., 2009); (Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors and Anticancer Activity
Compounds based on the triazoloquinazolinone framework have been explored for their role as tubulin polymerization inhibitors, which is crucial in cancer therapy. Specific derivatives, such as the 3-hydroxy-4-methoxy derivatives, have demonstrated potent anticancer activity in various cancer cell lines. These compounds can inhibit tubulin assembly and exhibit significant anticancer activity, indicating their potential use in cancer treatment (Driowya et al., 2016).
Fluorescent Properties for Imaging and Detection
Recent studies have designed and synthesized amino-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties. These compounds exhibit a broad range of emission wavelengths and high fluorescent quantum yields in certain solvents. Such properties make them useful in imaging applications and potentially in the detection of specific biological or chemical substances. The solvatochromic properties of these compounds have also been explored, demonstrating their ability to change absorption and emission spectra in response to environmental changes (Kopotilova et al., 2023).
Zukünftige Richtungen
The future directions for research on “3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline” and similar compounds could involve further exploration of their anticancer activity and potential as PCAF inhibitors . Additionally, more research could be done to understand their synthesis, chemical reactions, and physical and chemical properties .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O/c1-22-16-18-13-5-3-2-4-12(13)15-20-19-14(21(15)16)10-6-8-11(17)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIJCTCNVFHARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3033893.png)
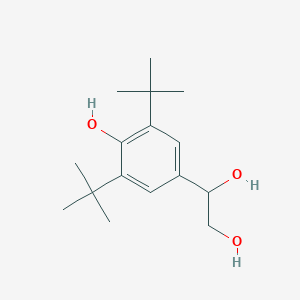

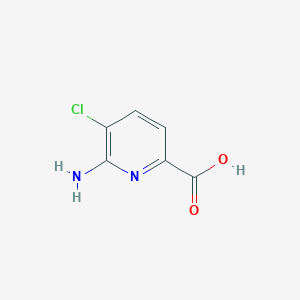

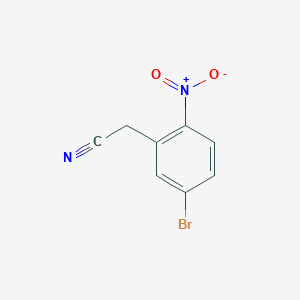



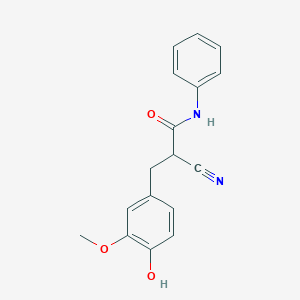
![4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile](/img/structure/B3033910.png)
